![molecular formula C15H14O3 B050631 alpha-Lapachone CAS No. 4707-33-9](/img/structure/B50631.png)
alpha-Lapachone
Overview
Description
Alpha-Lapachone is a natural 1,4-naphthoquinone with promising biological activity . The fused dihydropyran ring present in its structure, acting as formal 2-alkoxy and 3-alkyl substituents to the quinone moiety, endows this compound with milder redox properties and lower toxicity .
Synthesis Analysis
The synthesis of alpha-Lapachone has been reported in several studies . For instance, a route was elaborated to obtain dehydro-alpha-lapachones and subsequent transformation into alpha- and beta-lapachones modified in the aromatic ring and pyran ring .
Molecular Structure Analysis
Alpha-Lapachone has a molecular formula of C15H14O3 . Its structure includes a fused dihydropyran ring, which acts as formal 2-alkoxy and 3-alkyl substituents to the quinone moiety .
Physical And Chemical Properties Analysis
Alpha-Lapachone has a density of 1.3±0.1 g/cm3, a boiling point of 372.9±42.0 °C at 760 mmHg, and a flash point of 165.5±27.9 °C . It has a molar refractivity of 65.8±0.4 cm3, and its polar surface area is 43 Å2 .
Scientific Research Applications
Trypanocidal Activity
Alpha-Lapachone has been found to have significant trypanocidal activity. It has been used in studies investigating the treatment of Chagas disease, which is caused by the parasite Trypanosoma cruzi . The most active compound was an alpha-lapachone derivative with a pyridine moiety instead of a benzene ring .
Leishmaniasis Treatment
Research has shown that alpha-Lapachone and its derivatives have potential as treatments for leishmaniasis . Molecular docking assays simulations have shown that these compounds can form stable complexes with key enzymes of metabolic pathway, electron transport chain, and lipids metabolism of Leishmania spp .
Anticancer Potential
Alpha-Lapachone has been studied for its potential anticancer properties . It has been found to interact with p53 mutant aggregates and their p63 and p73 paralogues, which are important in the regulation of cell cycle and apoptosis .
Synthesis of Derivatives
Alpha-Lapachone has been used as a precursor molecule in the synthesis of various derivatives . These derivatives have been studied for their potential biological activities .
Redox Processes
Alpha-Lapachone, being a naphthoquinone, is involved in multiple biological oxidative processes . Its molecular structure confers redox properties, making it a subject of interest in redox biology .
Traditional Medicine
Plants containing naphthoquinones like alpha-Lapachone have been used in traditional medicine, especially among Indian populations . They have been employed for the treatment of various diseases .
Mechanism of Action
Target of Action
Alpha-Lapachone primarily targets the Retinol-binding protein 3 . This protein plays a crucial role in the transport of retinol (vitamin A) from the liver storage sites to the peripheral tissues .
Mode of Action
The mechanisms of action underlying the observed effects of naphthoquinone derivatives like alpha-Lapachone are mainly due to their capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell .
Biochemical Pathways
Alpha-Lapachone interferes in several biochemical mechanisms of cells . It affects the functions of topoisomerases enzymes, which are crucial for DNA replication, transcription, and repair . It also generates semiquinone radicals and ROS, which can cause oxidative stress and damage to the cell .
Result of Action
Alpha-Lapachone has been shown to have a wide range of pharmacological activities. It has been used in trials studying the treatment of cancer, carcinoma, advanced solid tumors, head and neck neoplasms, and squamous cell carcinoma . Its ability to generate ROS and interact with topoisomerases leads to cell death, particularly in cancer cells .
Action Environment
The action of alpha-Lapachone can be influenced by environmental factors. For instance, it is known that alpha-Lapachone is isomerized to beta-Lapachone in hydrochloric acid solution . This could potentially affect its stability and efficacy in the acidic environment of the stomach .
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWHOPKRRBUSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197020 | |
Record name | alpha-Lapachone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Lapachone | |
CAS RN |
4707-33-9 | |
Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4707-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Lapachone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-Lapachone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Lapachone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-LAPACHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPE3AOX9QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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